molecular formula C6H7F3O B14189829 4-[(Trifluoroethenyl)oxy]but-1-ene CAS No. 847643-31-6

4-[(Trifluoroethenyl)oxy]but-1-ene

Cat. No.: B14189829
CAS No.: 847643-31-6
M. Wt: 152.11 g/mol
InChI Key: DFHPOIODNKJREU-UHFFFAOYSA-N
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Description

4-[(Trifluoroethenyl)oxy]but-1-ene is a chemical compound with the molecular formula C6H7F3O. It is characterized by the presence of a trifluoroethenyl group attached to an ether linkage, which is further connected to a butene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Trifluoroethenyl)oxy]but-1-ene typically involves the reaction of a trifluoroethenyl-containing precursor with a butene derivative. One common method involves the use of trifluoroethanol and but-1-ene in the presence of a strong acid catalyst to facilitate the etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification processes, where the reaction conditions are optimized for high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Trifluoroethenyl)oxy]but-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, saturated ethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(Trifluoroethenyl)oxy]but-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(Trifluoroethenyl)oxy]but-1-ene exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroethenyl group is highly reactive, allowing the compound to interact with a wide range of molecular targets. This reactivity is harnessed in the synthesis of complex molecules and materials, where the compound acts as a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Trifluoroethenyl)oxy]but-1-ene is unique due to its specific combination of a trifluoroethenyl group and a butene chain, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

847643-31-6

Molecular Formula

C6H7F3O

Molecular Weight

152.11 g/mol

IUPAC Name

4-(1,2,2-trifluoroethenoxy)but-1-ene

InChI

InChI=1S/C6H7F3O/c1-2-3-4-10-6(9)5(7)8/h2H,1,3-4H2

InChI Key

DFHPOIODNKJREU-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC(=C(F)F)F

Origin of Product

United States

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